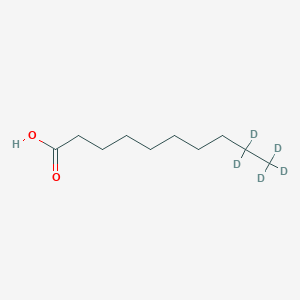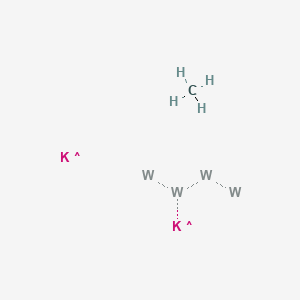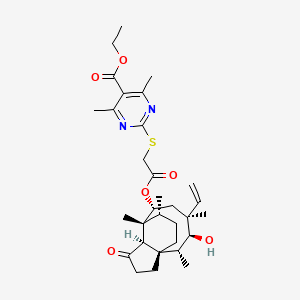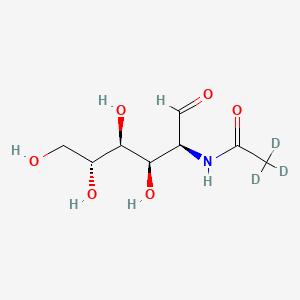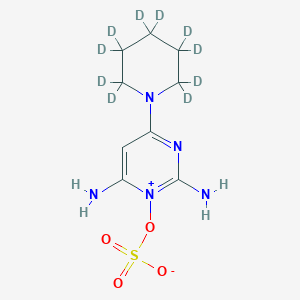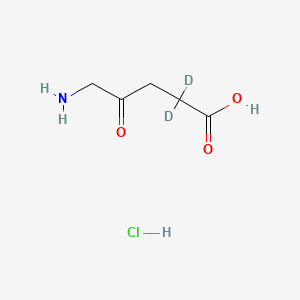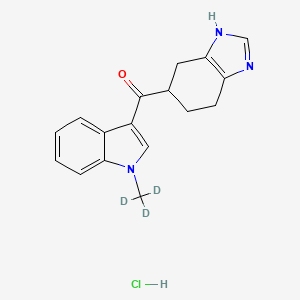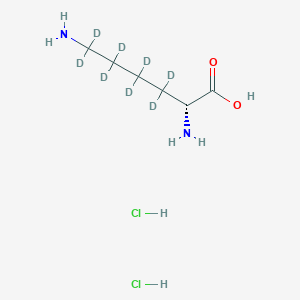
D-Lysine-d8 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Lysine-d8 (dihydrochloride) is a deuterium-labeled form of D-Lysine, an essential amino acid. The incorporation of deuterium, a stable isotope of hydrogen, into the lysine molecule enhances its stability and allows for its use as a tracer in various scientific studies. This compound is particularly valuable in pharmacokinetic and metabolic research due to its ability to provide detailed insights into the behavior of lysine in biological systems .
Méthodes De Préparation
The synthesis of D-Lysine-d8 (dihydrochloride) involves the incorporation of deuterium into the lysine molecule. One common method includes the use of deuterated reagents in the synthesis process. The preparation method typically involves the following steps:
Splitting: The lysine molecule is split into its constituent parts.
Desalting: The split components are desalted to remove any impurities.
Refining: The desalted components are refined to produce the final deuterium-labeled product.
Industrial production methods often involve large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
D-Lysine-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce lysine derivatives with additional oxygen atoms, while reduction may yield lysine derivatives with additional hydrogen atoms .
Applications De Recherche Scientifique
D-Lysine-d8 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and utilization of lysine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lysine-containing drugs.
Industry: Applied in the development of stable isotope-labeled compounds for use in various industrial processes
Mécanisme D'action
The mechanism of action of D-Lysine-d8 (dihydrochloride) involves its incorporation into biological systems where it behaves similarly to natural lysine. The deuterium labeling allows for precise tracking and quantification of lysine in various metabolic pathways. The molecular targets and pathways involved include lysine transporters and enzymes responsible for lysine metabolism .
Comparaison Avec Des Composés Similaires
D-Lysine-d8 (dihydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:
L-Lysine-d8 (dihydrochloride): The L-isomer of lysine with deuterium labeling.
DL-Lysine-d8 (dihydrochloride): A racemic mixture of D- and L-lysine with deuterium labeling.
L-Lysine-4,4,5,5-d4 (dihydrochloride): A partially deuterated form of lysine
These similar compounds share the common feature of deuterium labeling but differ in their specific isotopic composition and stereochemistry.
Propriétés
Formule moléculaire |
C6H16Cl2N2O2 |
|---|---|
Poids moléculaire |
227.16 g/mol |
Nom IUPAC |
(2R)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1/i1D2,2D2,3D2,4D2;; |
Clé InChI |
JBBURJFZIMRPCZ-SDYKFIRESA-N |
SMILES isomérique |
[2H]C([2H])([C@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl |
SMILES canonique |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


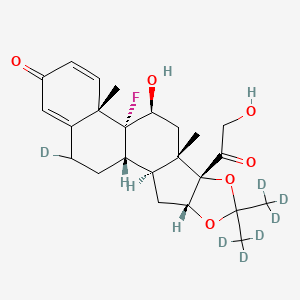
![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)
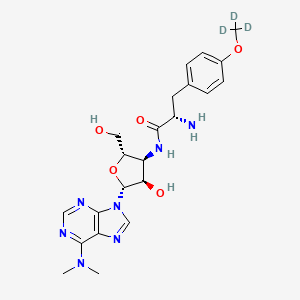
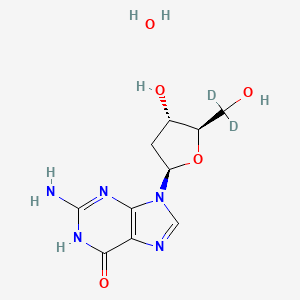
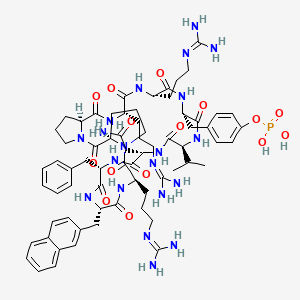

![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)
